Cis-1-chloro-1,3-butadiene
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Overview
Description
Cis-1-chloro-1,3-butadiene is an organic compound with the molecular formula C4H5Cl. It is a chlorinated derivative of butadiene, characterized by the presence of a chlorine atom attached to the first carbon of the butadiene chain. The (Z)-configuration indicates that the chlorine and the hydrogen on the double-bonded carbons are on the same side, giving the molecule its unique geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cis-1-chloro-1,3-butadiene can be achieved through various methods. One common approach involves the chlorination of butadiene. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the (Z)-isomer. For instance, the reaction can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures to favor the (Z)-configuration.
Industrial Production Methods: On an industrial scale, this compound can be produced through the selective chlorination of butadiene using chlorine gas. The process involves controlling the reaction parameters, such as temperature and pressure, to maximize the yield of the desired isomer. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cis-1-chloro-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butadiene derivatives.
Reduction: Reduction reactions can convert this compound to butadiene or other less chlorinated compounds.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Chlorinated butadiene derivatives.
Reduction: Butadiene or less chlorinated compounds.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
Scientific Research Applications
Cis-1-chloro-1,3-butadiene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research on this compound includes its potential effects on biological systems, particularly its interactions with cellular components and its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty polymers and materials with unique properties, such as enhanced chemical resistance and mechanical strength.
Mechanism of Action
The mechanism of action of Cis-1-chloro-1,3-butadiene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially affecting their function and leading to various biological effects.
Comparison with Similar Compounds
1,3-Butadiene: A non-chlorinated analog with similar structural features but lacking the chlorine atom.
1-Chloro-1,3-butadiene: The (E)-isomer of the compound, with the chlorine and hydrogen on opposite sides of the double bond.
Chloroprene: A related compound used in the production of synthetic rubber.
Uniqueness: Cis-1-chloro-1,3-butadiene is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
10033-99-5 |
---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
0 |
Origin of Product |
United States |
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